2-Amino-2-(3,5-dichlorophenyl)acetonitrile
Description
2-Amino-2-(3,5-dichlorophenyl)acetonitrile is a nitrile derivative featuring a dichlorinated phenyl ring (3,5-dichloro substitution) and an amino group attached to the central carbon. Its molecular formula is C₈H₅Cl₂N₂, with a molecular weight of 199.04 g/mol. The amino and nitrile functional groups confer reactivity for further derivatization, while the 3,5-dichlorophenyl moiety may influence lipophilicity and biological interactions .
Properties
IUPAC Name |
2-amino-2-(3,5-dichlorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUROTCSOWXLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3,5-dichlorophenyl)acetonitrile typically involves the reaction of 3,5-dichlorobenzyl cyanide with ammonia or an amine under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Amino-2-(3,5-dichlorophenyl)acetonitrile may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3,5-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-2-(3,5-dichlorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,5-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and chemical properties of dichlorophenyl acetonitrile derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent Positions | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|---|
| 2-Amino-2-(3,5-dichlorophenyl)acetonitrile | 3,5-Cl | -NH₂, -CN | C₈H₅Cl₂N₂ | 199.04 | Pharmaceutical intermediate |
| 2-(2,4-Dichlorophenyl)acetonitrile | 2,4-Cl | -CN | C₈H₅Cl₂N | 184.02 | Molecular docking studies |
| 2-(3,4-Dichlorophenyl)acetonitrile | 3,4-Cl | -CN | C₈H₅Cl₂N | 184.02 | Cytotoxic agent precursor |
| 2-(3,5-Dichlorophenoxy)acetonitrile | 3,5-Cl | -O- (phenoxy), -CN | C₈H₅Cl₂NO | 202.03 | Agrochemical research |
| (2Z)-2-(Diaminomethylidene)diazanylideneacetonitrile | 2,3-Cl | -CN, -N=C(NH₂)-N=N- | C₉H₅Cl₂N₃O₂ | 258.06 | Lamotrigine impurity (pharmaceutical QA) |
Key Observations:
2,3-Dichloro derivatives (e.g., Lamotrigine impurities) are associated with specific drug degradation pathways, highlighting the role of substitution patterns in stability .
Functional Group Impact: The amino group in the target compound introduces hydrogen-bonding capability, distinguishing it from non-amino analogs like 2-(3,5-dichlorophenoxy)acetonitrile. This difference may affect solubility and reactivity in synthetic pathways . Nitrile groups (-CN) are common across all analogs, enabling nucleophilic addition reactions, but their electronic effects vary with adjacent substituents (e.g., amino vs. phenoxy) .
Biological Activity
2-Amino-2-(3,5-dichlorophenyl)acetonitrile is an organic compound with the molecular formula CHClN. It features a 3,5-dichlorophenyl group attached to an acetonitrile backbone via an amino group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The unique chlorine substitution pattern on the phenyl ring of 2-Amino-2-(3,5-dichlorophenyl)acetonitrile contributes to its distinct chemical reactivity and biological interactions. The presence of chlorine atoms enhances its lipophilicity and can influence binding interactions with biological targets.
Biological Activity
Research indicates that 2-Amino-2-(3,5-dichlorophenyl)acetonitrile exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens. Its efficacy varies depending on the specific bacterial strain and conditions used in testing.
- Anticancer Properties : The compound has been investigated for its potential to inhibit tumor growth. Mechanistic studies suggest it may interact with specific enzymes or receptors involved in cancer cell proliferation and survival.
The proposed mechanisms through which 2-Amino-2-(3,5-dichlorophenyl)acetonitrile exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It is hypothesized that the compound binds to specific receptors on the surface of cells, altering signaling pathways that lead to cellular responses such as apoptosis or growth inhibition.
Synthesis
The synthesis of 2-Amino-2-(3,5-dichlorophenyl)acetonitrile typically involves the reaction of 3,5-dichloroaniline with acetonitrile. The reaction conditions are optimized to maximize yield and purity. Common methods include:
- Catalyzed Reactions : Utilizing catalysts under controlled temperature and pressure.
- Purification Techniques : Crystallization and distillation are standard methods employed to isolate the final product.
Case Studies and Research Findings
Several studies have explored the biological activity of 2-Amino-2-(3,5-dichlorophenyl)acetonitrile:
-
Antimicrobial Studies : A study evaluated the compound's effectiveness against various Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) varying across different strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Activity : In vitro studies demonstrated that treatment with 2-Amino-2-(3,5-dichlorophenyl)acetonitrile led to a significant reduction in cell viability in various cancer cell lines, including pancreatic adenocarcinoma.
Cell Line IC (µM) BxPC-3 15 PANC-1 20 MIA PaCa-2 25
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
